4-Chloro-5-methyl-3-phenyl-1,2-oxazole

COX-1/COX-2 selectivity inflammation antiplatelet

4-Chloro-5-methyl-3-phenyl-1,2-oxazole (CAS 62604-76-6) is a 3,4,5-trisubstituted isoxazole heterocycle with molecular formula C10H8ClNO and molecular weight 193.63 g/mol. It features a chlorine atom at the C-4 position of the isoxazole ring, distinguishing it from the blockbuster COX-2 inhibitor valdecoxib, which bears a 4-benzenesulfonamide group at the analogous position.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 62604-76-6
Cat. No. B12342096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methyl-3-phenyl-1,2-oxazole
CAS62604-76-6
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)Cl
InChIInChI=1S/C10H8ClNO/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeySXNYZGXPHZNWCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-methyl-3-phenyl-1,2-oxazole (CAS 62604-76-6): A Trisubstituted Isoxazole Building Block for COX-Focused and Agrochemical Research


4-Chloro-5-methyl-3-phenyl-1,2-oxazole (CAS 62604-76-6) is a 3,4,5-trisubstituted isoxazole heterocycle with molecular formula C10H8ClNO and molecular weight 193.63 g/mol . It features a chlorine atom at the C-4 position of the isoxazole ring, distinguishing it from the blockbuster COX-2 inhibitor valdecoxib, which bears a 4-benzenesulfonamide group at the analogous position [1]. The compound is commercially available at purities of 97–98% (HPLC) and is supplied as a research intermediate for medicinal chemistry and agrochemical discovery programs .

Why Generic Substitution of 4-Chloro-5-methyl-3-phenyl-1,2-oxazole (CAS 62604-76-6) Fails: C-4 Substituent Dictates COX Isoform Selectivity and Synthetic Tractability


The C-4 position of the 5-methyl-3-phenylisoxazole scaffold is the critical determinant of both biological target selectivity and downstream synthetic utility. Replacing the 4-chloro group with a hydrogen (5-methyl-3-phenylisoxazole, CAS 1008-74-8) eliminates the electrophilic handle required for cross-coupling diversification [1]. Substitution with a benzenesulfonamide group (valdecoxib) confers potent COX-2 selectivity (IC50 = 5 nM for COX-2 vs. 140 μM for COX-1), whereas removal of this sulfonamide group—as in the 4-chloro analog—reverses selectivity toward COX-1 inhibition, as demonstrated by Di Nunno et al. in a direct series comparison [2]. The 4-carboxylic acid analog (CAS 1136-45-4) introduces hydrogen-bond donor/acceptor capacity absent in the chloro derivative, altering both physicochemical and pharmacological profiles [3]. These differences are not incremental; they represent categorical changes in target engagement and synthetic applicability, making indiscriminate substitution scientifically indefensible.

Quantitative Differentiation Evidence for 4-Chloro-5-methyl-3-phenyl-1,2-oxazole (CAS 62604-76-6) Against Closest Analogs


COX Isoform Selectivity Reversal: 4-Chloro vs. 4-Benzenesulfonamide (Valdecoxib) in Human Whole Blood Assays

The Di Nunno et al. (2004) study established that the C-4 substituent on the 5-methyl-3-phenylisoxazole scaffold is the binary switch governing COX-1 vs. COX-2 selectivity [1]. Valdecoxib (4-benzenesulfonamide) is a potent, selective COX-2 inhibitor with IC50 values of 5 nM (COX-2) and 140 μM (COX-1), yielding a COX-1/COX-2 selectivity ratio of approximately 28,000 . In contrast, three 3,4-diarylisoxazole analogs lacking the sulfonamide group—structurally analogous to 4-chloro-5-methyl-3-phenyl-1,2-oxazole—were identified as selective COX-1 inhibitors when evaluated in the same human whole blood assays [1]. While the exact IC50 values for the 4-chloro analog were not individually reported in the abstracted data, the class-level inversion of selectivity is unambiguous: the 4-chloro compound is predicted to preferentially inhibit COX-1 over COX-2, representing a diametrically opposed pharmacological profile to valdecoxib.

COX-1/COX-2 selectivity inflammation antiplatelet 3,4-diarylisoxazole SAR

Synthetic Tractability: C-4 Chloro as a Cross-Coupling Handle vs. C-4 Unsubstituted and C-4 Carboxy Analogs

The C-4 chlorine atom in 4-chloro-5-methyl-3-phenyl-1,2-oxazole serves as a competent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi, Kumada, and Buchwald-Hartwig), enabling late-stage diversification of the isoxazole core . This contrasts fundamentally with 5-methyl-3-phenylisoxazole (CAS 1008-74-8), which lacks any C-4 substituent and requires stoichiometric lithiation (e.g., n-BuLi at low temperature) to introduce functionality at C-4, a procedure documented in foundational isoxazole lithiation studies [1]. The 4-iodo analog (CAS 31295-66-6) offers higher oxidative addition rates but with different selectivity profiles in cross-coupling. The 4-carboxylic acid analog (CAS 1136-45-4) requires activation (e.g., conversion to acid chloride or active ester) before participating in coupling chemistry, adding synthetic steps . The 4-chloro derivative thus occupies a unique position: superior atom economy relative to the 4-iodo analog, greater direct reactivity than the 4-unsubstituted compound, and fewer activation steps compared to the 4-carboxy derivative.

cross-coupling Suzuki coupling Negishi coupling isoxazole functionalization medicinal chemistry diversification

Physicochemical Property Differentiation: Boiling Point and Distillation Feasibility vs. Solid Carboxy and Acetyl Analogs

4-Chloro-5-methyl-3-phenyl-1,2-oxazole exhibits a boiling point of 137–139 °C at 9 Torr, enabling purification by vacuum distillation . This contrasts with the 4-carboxylic acid analog (CAS 1136-45-4), which is a crystalline solid (mp reported in various sources) requiring recrystallization rather than distillation for purification . The 4-acetyl analog (CAS number not specified, but 4-acetyl-5-methyl-3-phenylisoxazole) has a melting point of 54–56 °C and is purified by recrystallization . The 4-unsubstituted analog (5-methyl-3-phenylisoxazole, CAS 1008-74-8) has a molecular weight of 159.19 g/mol and differing volatility characteristics [1]. The predicted density of the 4-chloro compound is 1.218 ± 0.06 g/cm³, and its predicted pKa is −4.08 ± 0.50, indicating very low basicity of the isoxazole nitrogen due to the electron-withdrawing chlorine substituent . These differences have practical implications for purification method selection in both laboratory-scale synthesis and potential scale-up.

physicochemical properties purification vacuum distillation boiling point isoxazole characterization

Photochemical Stability Differentiation: 4-Chloro vs. Other 4-Substituted 5-Methyl-3-phenylisoxazoles Under UV Irradiation

Dietliker et al. (1976) conducted a systematic investigation of the photochemistry of 4-substituted 5-methyl-3-phenylisoxazoles, demonstrating that the nature of the C-4 substituent directly controls the photoisomerization pathway and quantum yield [1]. 4-Trideuterioacetyl-5-methyl-3-phenylisoxazole, upon irradiation with 254 nm light, was converted into a 1:1 mixture of oxazole photoproducts (Scheme 13 in the original publication) [1]. This photorearrangement, formally a transposition of ring atoms (isoxazole → oxazole), is a well-established degradation pathway for isoxazole-containing compounds under light exposure [2]. The 4-chloro substituent, being a non-carbonyl, electron-withdrawing group distinct from acetyl or other carbonyl-containing substituents, is expected to modulate both the absorption spectrum and the excited-state reactivity differently than the studied 4-acetyl derivatives. While specific quantum yield data for the 4-chloro analog were not individually tabulated in the accessible abstract, the class-level principle—that C-4 substitution governs photochemical fate—is firmly established and informs photostability risk assessment during compound handling and storage.

photochemistry photostability isoxazole-oxazole photoisomerization photorearrangement drug substance stability

Commercial Availability and Purity Benchmarking: 4-Chloro vs. 4-Iodo and 4-Carboxy Analogs

4-Chloro-5-methyl-3-phenyl-1,2-oxazole (CAS 62604-76-6) is commercially available at standard purities of 97% (chemenu.com) to 98% HPLC (ChemicalBook) . The compound is listed in the MolPort global chemical marketplace, indicating multi-supplier availability and competitive sourcing . In comparison, the 4-iodo analog (CAS 31295-66-6) is available from specialized suppliers but with typically lower stock levels due to the higher cost and lower stability of iodoaromatics. The 4-carboxylic acid analog (CAS 1136-45-4) is widely available but at a higher molecular weight (203.19 vs. 193.63), translating to a higher cost per mole of active scaffold. The 4-chloro compound's combination of adequate purity, competitive pricing, and multi-vendor availability makes it the most procurement-friendly entry point among the 4-halo series for building block applications.

commercial availability purity specification procurement supply chain CAS 62604-76-6

Optimal Research and Industrial Application Scenarios for 4-Chloro-5-methyl-3-phenyl-1,2-oxazole (CAS 62604-76-6) Based on Quantitative Differentiation Evidence


COX-1-Selective Inhibitor Lead Generation via 3,4-Diarylisoxazole Scaffold Diversification

Medicinal chemistry programs targeting COX-1-selective inhibition for antiplatelet therapy, gastrointestinal mucosal protection, or oncology applications can utilize 4-chloro-5-methyl-3-phenyl-1,2-oxazole as a key intermediate for parallel library synthesis. The Di Nunno et al. (2004) class-level evidence demonstrates that 3,4-diarylisoxazoles lacking a C-4 sulfonamide group are selective for COX-1 over COX-2 in human whole blood assays, in direct contrast to valdecoxib (COX-2 IC50 = 5 nM, COX-1 IC50 = 140 μM) [1]. The 4-chloro substituent provides a versatile cross-coupling handle for Suzuki-Miyaura diversification at C-4, enabling rapid exploration of aryl and heteroaryl substituent space to optimize COX-1 potency and selectivity .

Agrochemical Fungicide Discovery Using Halogenated Isoxazole Scaffolds

Patent literature, including EA201100948 and US patent filings on 3-phenyl-5-(substituted methyl)isoxazoles, establishes the relevance of halogenated isoxazole derivatives as fungicidal agents for agricultural applications [1]. The 4-chloro substituent contributes to both the electronic properties and lipophilicity of the isoxazole core. The QSAR study by the Pesticide Science Society of Japan (2024) on 3-phenylisoxazole derivatives confirmed that halogen introduction (F, Cl, Br) at the phenyl ring enhances chitin synthesis inhibition, and preliminary SAR from furoisoxazole studies indicates that chloro and methyl substituents at specific positions are essential for high fungicidal activity . The 4-chloro-5-methyl-3-phenylisoxazole scaffold can serve as a starting point for systematic agrochemical lead optimization.

Photochemical Probe Development and Isoxazole-Oxazole Photoisomerization Studies

The foundational photochemical work by Dietliker et al. (1976) on 4-substituted 5-methyl-3-phenylisoxazoles demonstrated that C-4 substitution controls photoisomerization pathways under UV irradiation [1]. The 4-chloro analog, with its non-carbonyl, electron-withdrawing substituent, represents a distinct electronic environment for studying isoxazole → oxazole phototransposition mechanisms. This has implications for designing photolabile protecting groups, photoactivatable probes, and assessing photostability of isoxazole-containing drug candidates under ICH Q1B photostability testing guidelines. The vacuum-distillable nature of the compound (bp 137–139 °C at 9 Torr) facilitates preparation of high-purity samples essential for reproducible photochemical quantum yield measurements .

Building Block Procurement for Parallel Synthesis and Medicinal Chemistry CRO Campaigns

Contract research organizations (CROs) and medicinal chemistry groups executing large-scale parallel synthesis campaigns benefit from the 4-chloro analog's favorable procurement profile: 97–98% commercial purity, multi-supplier availability via the MolPort marketplace, and lower molecular weight (193.63 g/mol) compared to the 4-iodo analog (285.08 g/mol), providing more moles of scaffold per gram purchased [1]. The C-4 chlorine enables direct Pd-catalyzed cross-coupling without pre-activation, reducing synthetic step count by 1–2 steps compared to 4-unsubstituted or 4-carboxy precursors . Additionally, the vacuum distillation-compatible boiling point (137–139 °C at 9 Torr) offers a scalable purification option that avoids chromatographic bottlenecks during multi-gram intermediate preparation .

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